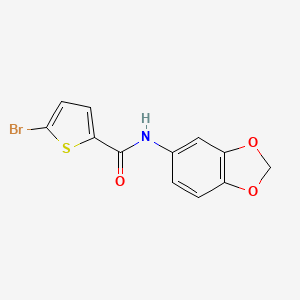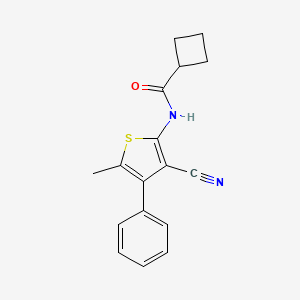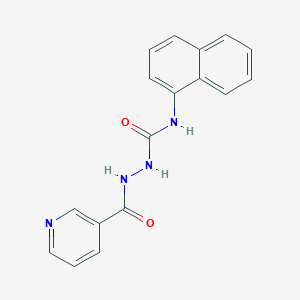
N-1,3-benzodioxol-5-yl-5-bromo-2-thiophenecarboxamide
概要
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to target molecular chaperones like dnak .
Mode of Action
SMR000080664 has been found to exhibit inhibitory effects on biofilm formation in Staphylococcus aureus . It appears to interact with its target, potentially the molecular chaperone DnaK, to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance .
Biochemical Pathways
Given its potential role in inhibiting biofilm formation, it may impact pathways related to bacterial growth and survival .
Result of Action
The primary result of SMR000080664’s action is the inhibition of biofilm formation in Staphylococcus aureus . By blocking this process, SMR000080664 could potentially enhance the susceptibility of these bacteria to antimicrobial agents .
実験室実験の利点と制限
The advantages of using N-1,3-benzodioxol-5-yl-5-bromo-2-thiophenecarboxamide in lab experiments are that it is a selective serotonin reuptake inhibitor, which means that it can be used to study the effects of serotonin specifically. Additionally, this compound has been shown to have fewer side effects than other SSRIs such as fluoxetine. However, the limitations of using this compound in lab experiments are that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of this compound is a complex process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on N-1,3-benzodioxol-5-yl-5-bromo-2-thiophenecarboxamide. One potential direction is to investigate the effects of this compound on social behavior. This compound has been shown to increase the release of oxytocin, which is involved in social bonding and trust. Therefore, it is possible that this compound could be used to treat social anxiety and other social disorders. Another potential direction is to investigate the effects of this compound on addiction. This compound has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and impulse control. Therefore, it is possible that this compound could be used to treat addiction by reducing cravings and improving impulse control.
科学的研究の応用
N-1,3-benzodioxol-5-yl-5-bromo-2-thiophenecarboxamide has shown potential as a research tool for investigating the role of serotonin in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. This compound has been shown to selectively inhibit the reuptake of serotonin, which can lead to an increase in serotonin levels in the brain. This increase in serotonin levels can be used to study the effects of serotonin on various physiological and behavioral processes.
Safety and Hazards
生化学分析
Biochemical Properties
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in modulating enzyme activities. It interacts with enzymes such as cyclooxygenases (COX-1 and COX-2), where it acts as an inhibitor, affecting the biosynthesis of prostaglandins . Additionally, this compound has been shown to bind to tubulin, inhibiting its polymerization and thus affecting microtubule dynamics . These interactions highlight its potential as an anti-inflammatory and anticancer agent.
Cellular Effects
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide influences various cellular processes. It has been observed to induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Its impact on gene expression includes the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Molecular Mechanism
At the molecular level, N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide exerts its effects through direct binding interactions with target proteins. It inhibits COX enzymes by occupying the active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, its binding to tubulin disrupts microtubule assembly, leading to mitotic arrest and apoptosis . These mechanisms underline its potential therapeutic applications in inflammation and cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide have been studied over various time frames. The compound demonstrates stability under physiological conditions, maintaining its activity over extended periods . Long-term exposure in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
Studies in animal models have revealed that the effects of N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide vary with dosage. At lower doses, it effectively reduces inflammation and tumor growth without significant toxicity . Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide is metabolized primarily in the liver, involving enzymes such as cytochrome P450. Its metabolites are excreted via the renal route. The compound affects metabolic flux by inhibiting key enzymes in the prostaglandin synthesis pathway, leading to altered levels of various metabolites .
Transport and Distribution
Within cells, N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide is transported via passive diffusion and possibly facilitated by specific transporters. It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. Its distribution in tissues is influenced by its lipophilicity, allowing it to cross cell membranes easily .
Subcellular Localization
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide localizes primarily in the cytoplasm and nucleus. It interacts with microtubules and nuclear proteins, affecting their function and stability . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S/c13-11-4-3-10(18-11)12(15)14-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKZWHROYCHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3482771.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3482773.png)
![methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3482775.png)

![N-1,3-benzothiazol-2-yl-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482783.png)
![isopropyl 4-(3-methylphenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3482789.png)

![N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3482821.png)

![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3482854.png)

![4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B3482862.png)
